5-Hydroxy-1H-indole-3-carboxylic acid
Overview
Description
5-Hydroxy-1H-indole-3-carboxylic acid is a compound with the molecular weight of 177.16 . It is a solid substance stored in dry conditions between 2-8°C .
Synthesis Analysis
There are several methods for the synthesis of indole derivatives, including this compound . These methods often involve the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO3/c11-5-1-2-8-6 (3-5)7 (4-10-8)9 (12)13/h1-4,10-11H, (H,12,13) .Chemical Reactions Analysis
Indole derivatives, including this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .Scientific Research Applications
Natural Source Isolation
5-Hydroxy-1H-indole-3-carboxylic acid has been identified as a naturally occurring compound, isolated from a marine sponge of the Ircinia species. This discovery marked the first time it was obtained from a natural source, previously known only as a synthetic intermediate (Abdjul et al., 2015).
Antiviral Properties
Research has explored the antiviral potential of derivatives of this compound. Specific ethyl esters of this compound demonstrated significant activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. These derivatives showed higher efficacy than some existing antiviral agents in certain models, indicating their potential in antiviral therapies (Ivachtchenko et al., 2015).
Synthesis and Chemical Characterization
The synthesis of various derivatives of this compound has been a significant area of research. These include studies on manufacturing synthesis for large-scale production and the development of novel derivatives with potential biological activities (Huang et al., 2010).
Biomedical Applications
This compound and its derivatives have been studied for their potential biomedical applications. This includes their role as enzyme inhibitors, which could be useful in developing treatments for inflammatory and allergic disorders. The effectiveness of these compounds in biological systems suggests their potential as therapeutic agents (Karg et al., 2009).
Cytotoxicity Studies
Studies have also been conducted on the cytotoxic properties of this compound derivatives. These compounds were evaluated for their potential efficacy against various human cancer cell lines, contributing to the exploration of new anticancer drugs (Elsbaey et al., 2016).
Safety and Hazards
Future Directions
The application of indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid, for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on the development of novel methods of synthesis and the investigation of their biological properties .
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxy-1H-indole-3-carboxylic acid are multiple receptors to which it binds with high affinity . Indole derivatives, such as this compound, have been found in many important synthetic drug molecules, which have led to the development of new useful derivatives .
Mode of Action
This compound interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets results in changes that contribute to these diverse biological activities.
Biochemical Pathways
This compound affects various biochemical pathways. For instance, gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . This process results in the production of indole and its derivatives, including this compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For instance, it has been shown to restore cellular and synaptosomal viability, up to 80%, and exhibited a more potent MAO-B inhibitory effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other compounds in the environment, such as sulfuric acid . Additionally, the compound’s action can be influenced by the presence of intestinal microorganisms, which are involved in its bioconversion from tryptophan .
Biochemical Analysis
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .
Metabolic Pathways
Liver CYP450, especially CYP1A, CYP2A, and CYP2E1, plays a key role in the metabolism of indole derivatives and produces several known metabolites .
Transport and Distribution
Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .
Subcellular Localization
Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
5-hydroxy-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-4,10-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZUOPFHTYIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342709 | |
Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-21-3 | |
Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 5-Hydroxy-1H-indole-3-carboxylic acid?
A: this compound has been isolated from various natural sources, including marine sponges and plants. For instance, it was found in the Red Sea marine sponge Hyrtios erectus [] and the rhizomes of the Alocasia macrorrhiza plant, also known as Giant Taro. [] This suggests a potential for diverse biological activities and warrants further investigation.
Q2: Does this compound exhibit any notable biological activity?
A: While this compound itself has not been extensively studied for its biological activity, its methyl ester derivative, this compound methyl ester, has shown significant antiphospholipase A2 activity. [] This enzymatic activity plays a role in inflammation and other biological processes, indicating potential therapeutic avenues for further exploration.
Q3: Has this compound been chemically synthesized, and what is the significance?
A: Yes, derivatives of this compound, specifically substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters, have been synthesized and evaluated for their antiviral activity. [, ] This highlights the potential of modifying the core structure of this compound to enhance its biological activity and explore its therapeutic applications in various disease models.
Q4: Are there any analytical techniques used to identify and characterize this compound?
A: The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Researchers utilize mass spectrometry (MS) to determine the molecular weight and fragmentation patterns, providing valuable information about the compound's structure. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, helps in elucidating the connectivity and arrangement of atoms within the molecule. [, ] These analytical methods are crucial in confirming the identity and purity of the isolated or synthesized compounds.
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